![molecular formula C39H53Cl2N3O3Ru B6296768 [1,3-双(2,6-二异丙苯基)咪唑烷-2-亚甲基]{2-[[1-(甲氧基(甲基)氨基)-1-氧代丙-2-基]氧基]苯亚甲基}Ru(VI) 2HCl CAS No. 1448663-06-6](/img/structure/B6296768.png)

[1,3-双(2,6-二异丙苯基)咪唑烷-2-亚甲基]{2-[[1-(甲氧基(甲基)氨基)-1-氧代丙-2-基]氧基]苯亚甲基}Ru(VI) 2HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

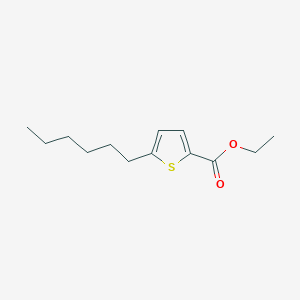

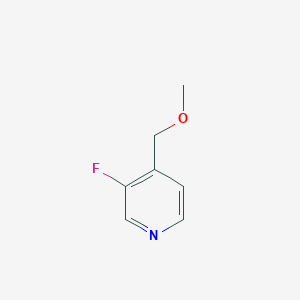

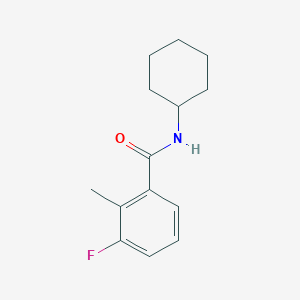

The compound [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl is a complex molecule. The core structure of this compound is based on 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene , which is a type of N-heterocyclic carbene (NHC) ligand . NHCs are a class of organic compounds that have a nitrogen atom in a heterocyclic ring and are known for their strong σ-donating and π-accepting abilities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with the NHC ligand containing two di-isopropylphenyl groups attached to an imidazolidine ring . The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

NHC ligands like this one are often used in catalysis . They can facilitate a variety of reactions, including the transformation of organometallic iron complexes, the selective production of 5-hydroxymethylfurfural from glucose and fructose, and the annulation of heterocycles via redox processing .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its solid form, a melting point of 170-175 °C, and a molecular weight of 390.60 . It’s also worth noting that it should be stored at a temperature of -20°C .科学研究应用

催化应用

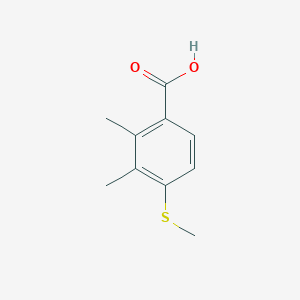

含有咪唑烷-2-亚甲基配体的化合物,称为N-杂环卡宾(NHC),广泛用于催化,包括有机转化的均相催化。NHC独特的电子和空间性质使其成为过渡金属催化剂的极好配体,增强了氢化、碳-碳键形成和烯烃复分解等反应中的催化活性和选择性(Boča 等,2011)。它们在类似于所述化合物的钌基催化剂中的应用在转移氢化和不对称催化中尤为显着,促进了精细化学品、药品和农用化学品的有效和选择性合成。

药物化学

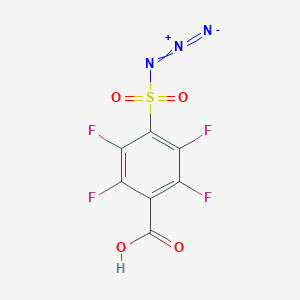

咪唑烷骨架的化合物以及苯并咪唑衍生物因其抗肿瘤、抗微生物和抗氧化活性而受到研究。该结构框架允许与生物大分子相互作用,影响各种生化途径。例如,咪唑衍生物,包括苯并咪唑,由于其与DNA相互作用并抑制癌细胞增殖的能力,在寻找新的抗肿瘤药物方面显示出希望(Iradyan 等,2009)。此外,此类化合物通过脱色测定法证明的抗氧化能力表明它们具有减少氧化应激的潜力,氧化应激是许多疾病的关键因素(Ilyasov 等,2020)。

作用机制

Target of Action

Similar compounds, such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, have been used with palladium acetate to generate an n-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids . This suggests that the compound might interact with similar targets.

Mode of Action

It’s known that similar compounds act as catalysts in various chemical reactions . They can facilitate transformations of organometallic iron complexes, selective production of 5-hydroxymethylfurfural from glucose and fructose, annulation of heterocycles via redox processing, and more .

Biochemical Pathways

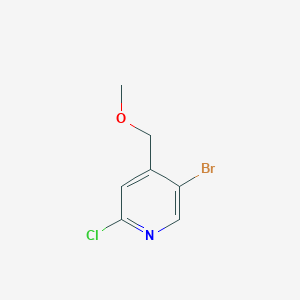

Based on the reactions it catalyzes, it can be inferred that it may influence pathways involving carbonylative cross-coupling of pyridyl halides with aryl boronic acids .

Result of Action

As a catalyst, it likely facilitates chemical reactions without being consumed, leading to the production of desired compounds .

Action Environment

Similar compounds are typically stored in cool, dry conditions , suggesting that temperature and humidity may affect its stability and efficacy.

安全和危害

属性

IUPAC Name |

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[2-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]oxyphenyl]methylidene]ruthenium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2.C12H15NO3.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-9-7-5-6-8-11(9)16-10(2)12(14)13(3)15-4;;;/h9-14,18-21H,15-16H2,1-8H3;1,5-8,10H,2-4H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTOTYMSYCTEDG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C(=O)N(C)OC)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53Cl2N3O3Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[2-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]oxyphenyl]methylidene]ruthenium | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)

![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)